

# An In-depth Technical Guide to Kanosamine: Chemical Structure, Properties, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Kanosamine*

Cat. No.: *B1673283*

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## Introduction

**Kanosamine**, also known as 3-amino-3-deoxy-D-glucose, is an aminosugar antibiotic naturally produced by various bacteria, including species of *Streptomyces* and *Bacillus cereus*.<sup>[1][2][3]</sup> It serves as a crucial building block for more complex antibiotics, such as kanamycin.<sup>[4]</sup> Primarily recognized for its potent antifungal properties, **Kanosamine** exhibits significant inhibitory activity against a range of human and plant pathogens.<sup>[1][5][6]</sup> Its mechanism of action involves the disruption of fungal cell wall synthesis, making it a molecule of considerable interest for researchers in microbiology, drug discovery, and agricultural science. This guide provides a comprehensive overview of **Kanosamine**'s chemical structure, physicochemical properties, biological functions, and relevant experimental methodologies.

## Chemical Structure and Identifiers

**Kanosamine** is a monosaccharide derivative of D-glucose, distinguished by an amino group at the C-3 position. It can exist in both a linear (aldehyde) and a cyclic (pyranose) form.

Table 1: Chemical Identifiers for **Kanosamine**

Identifier	Value	Reference(s)
IUPAC Name	(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal	[7]
Common Name	Kanosamine, 3-Amino-3-deoxy-D-glucose	[1][2]
CAS Number	576-44-3 (Free Base)	[1][8]
57649-10-2 (Hydrochloride Salt)	[5]	
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>5</sub>	[1][2][7]
SMILES String	N[C@@H]1--INVALID-LINK--C(O)O--INVALID-LINK--[C@H]1O.Cl (HCl salt)	
--INVALID-LINK--O)O">C@H(-INVALID-LINK--O)N (Linear form)	[2]	
InChI Key	FOEXHEVNPRRHDY-SLPGGIOYSA-N (Free Base)	[8]
SSMWKOGBJREKIQRMZFDPGSA-N (HCl salt)		

## Physicochemical Properties

**Kanosamine** is typically supplied as a crystalline solid, often in its more stable hydrochloride salt form. Its properties are summarized below.

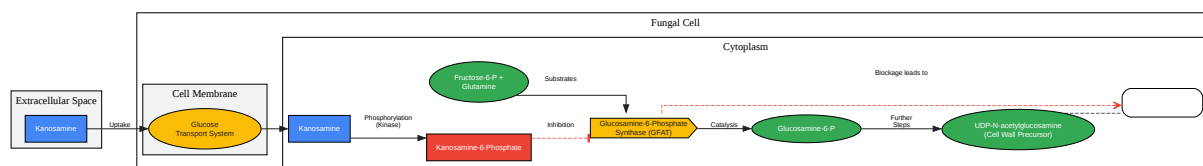
Table 2: Physicochemical Properties of **Kanosamine** and its Hydrochloride Salt

Property	Value	Reference(s)
Molecular Weight	179.17 g/mol (Free Base)	[1][2][7]
215.63 g/mol (Hydrochloride Salt)	[5]	
Appearance	Crystalline solid / Solid Powder	[5][9]
Melting Point	125 °C (with decomposition)	
Solubility (HCl Salt)	DMSO: ~25-55 mg/mL	[2][9][10]
DMF: ~25 mg/mL	[9][10]	
Ethanol: ~5 mg/mL	[9][10]	
PBS (pH 7.2): ~10 mg/mL	[9][11]	
Storage	Store at -20°C for long-term stability (≥4 years)	[2][9]

## Biological Activity and Mechanism of Action

**Kanosamine** demonstrates a broad spectrum of antifungal activity, particularly against plant-pathogenic oomycetes and human pathogenic fungi like *Candida albicans*. [1][3][5][6] It is also moderately inhibitory to certain fungi and a few bacterial species. [3][5]

The primary mechanism of its antifungal action is the inhibition of cell wall biosynthesis. [1] **Kanosamine** is actively transported into fungal cells via the glucose transport system. [12] Once inside the cytoplasm, it is phosphorylated by cellular kinases to form **Kanosamine-6-phosphate**. This metabolic product acts as a competitive inhibitor of the enzyme L-glutamine:D-fructose-6-phosphate amidotransferase (Glucosamine-6-phosphate synthase). [1][12] This enzyme catalyzes a critical step in the synthesis of UDP-N-acetylglucosamine, an essential precursor for cell wall components like chitin and mannoproteins. By blocking this pathway, **Kanosamine** disrupts cell wall integrity, leading to morphological changes, inhibition of septum formation, and ultimately, cell growth inhibition. [1][12]



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Caption: Mechanism of action of **Kanosamine** in fungal cells.

Table 3: Minimum Inhibitory Concentrations (MICs) of **Kanosamine**

Organism	MIC (µg/mL)	Reference(s)
Phytophthora medicaginis M2913	25	<a href="#">[5]</a> <a href="#">[6]</a>
Aphanomyces euteiches WI-98	60	<a href="#">[5]</a> <a href="#">[6]</a>
Staphylococcus aureus	400	<a href="#">[10]</a>

## Biosynthesis of Kanosamine

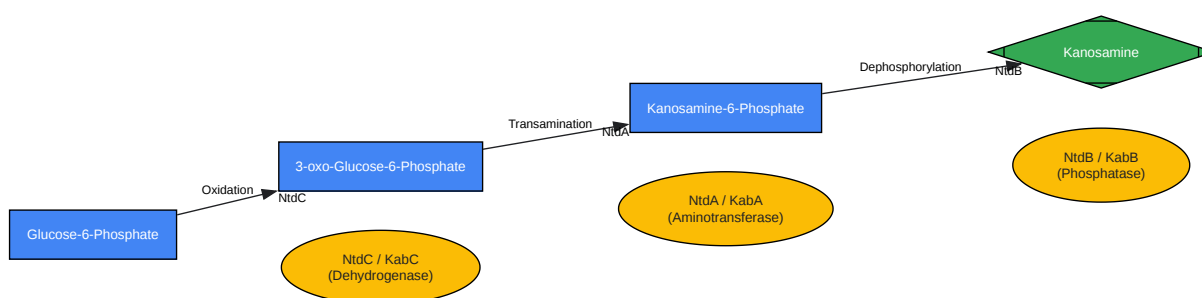
Two primary pathways for **Kanosamine** biosynthesis have been identified in bacteria.

- From UDP-glucose: This pathway, found in organisms like *Amycolatopsis mediterranei*, involves a series of enzymatic reactions starting with UDP-glucose, including oxidation, transamination, and hydrolysis to yield **Kanosamine**.[\[4\]](#)[\[13\]](#)

- From Glucose-6-phosphate: A more direct, three-step pathway has been characterized in *Bacillus subtilis* and *Bacillus cereus*.<sup>[4][13][14]</sup> This pathway is encoded by the *ntdABC* or *kabABC* operon and involves the conversion of glucose-6-phosphate into **Kanosamine**.

The pathway from Glucose-6-phosphate proceeds as follows:

- NtdC/KabC: A dehydrogenase catalyzes the oxidation of Glucose-6-phosphate to 3-oxo-glucose-6-phosphate.
- NtdA/KabA: A pyridoxal phosphate-dependent aminotransferase transfers an amino group (typically from glutamate) to 3-oxo-glucose-6-phosphate, forming **Kanosamine-6-phosphate**.
- NtdB/KabB: A specific phosphatase removes the phosphate group from **Kanosamine-6-phosphate** to yield the final product, **Kanosamine**.<sup>[13][14]</sup>



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Caption: **Kanosamine** biosynthesis pathway from Glucose-6-Phosphate.

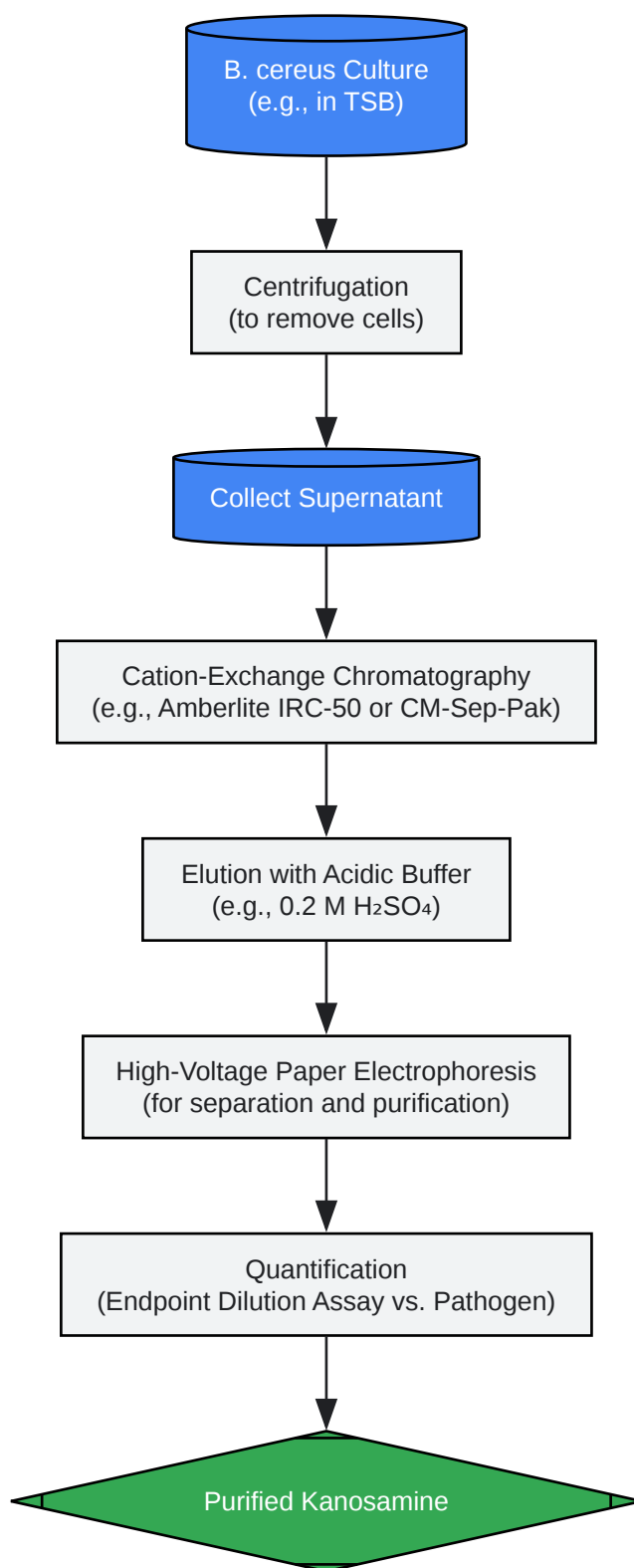
## Experimental Protocols

### Purification of Kanosamine from *Bacillus cereus* UW85 Culture

This protocol is based on the methods described for the isolation of antibiotics from *B. cereus*.

[\[15\]](#)

Workflow Diagram



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Caption: Workflow for the purification of **Kanosamine**.

#### Methodology:

- **Culture Growth:** Inoculate *Bacillus cereus* UW85 in a suitable liquid medium (e.g., half-strength Trypticase Soy Broth) and incubate for 4 days to allow for maximum antibiotic accumulation, which often coincides with sporulation.[\[3\]](#)[\[15\]](#)
- **Harvesting:** Separate bacterial cells from the culture medium by centrifugation. The supernatant, containing the secreted **Kanosamine**, is collected for purification.
- **Cation-Exchange Chromatography:** Apply the culture supernatant to a cation-exchange resin, such as an Amberlite IRC-50 column or a CM-Sep-Pak cartridge. **Kanosamine**, being a basic compound, will bind to the resin.
- **Elution:** Wash the column to remove unbound impurities. Elute the bound **Kanosamine** using a suitable acidic buffer (e.g., 0.2 M H<sub>2</sub>SO<sub>4</sub>).
- **High-Voltage Paper Electrophoresis (HVE):** Further purify the eluate using HVE. This technique separates molecules based on their charge and size, effectively isolating **Kanosamine** from other co-purifying compounds like zwittermicin A.[\[15\]](#)
- **Quantification and Verification:** The purified fraction can be quantified using an endpoint dilution bioassay against a sensitive indicator organism, such as *Phytophthora medicaginis*. [\[15\]](#) The structure of the purified compound should be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the antifungal susceptibility of a test organism to **Kanosamine**.[\[6\]](#)

#### Methodology:

- **Preparation of **Kanosamine** Stock Solution:** Prepare a stock solution of **Kanosamine** hydrochloride in a suitable solvent (e.g., DMSO or sterile water). For aqueous solutions, it is recommended not to store them for more than one day.[\[9\]](#)

- Preparation of Inoculum: Grow the fungal test strain (e.g., *Candida albicans*) in an appropriate liquid medium (e.g., RPMI 1640) to the desired cell density.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the **Kanosamine** stock solution in the test medium (e.g., RPMI 1640 buffered with MOPS to pH 7.0).
- Inoculation: Add the fungal inoculum to each well, ensuring a consistent final cell concentration across all wells. Include a positive control (no drug) and a negative control (no inoculum).
- Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
- MIC Determination: The MIC is defined as the lowest concentration of **Kanosamine** that results in the complete inhibition of visible fungal growth.

## Conclusion

**Kanosamine** is a versatile aminosugar antibiotic with significant potential, particularly in the development of novel antifungal agents. Its well-characterized structure, defined mechanism of action targeting fungal cell wall synthesis, and known biosynthetic pathways make it an attractive subject for further research. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to explore the full therapeutic and biotechnological potential of this important natural product.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Kanosamine | Antifungal | TargetMol [targetmol.com]
- 3. Production of kanosamine by *Bacillus cereus* UW85 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kanosamine | C<sub>6</sub>H<sub>13</sub>NO<sub>5</sub> | CID 164683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
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Address: 3281 E Guasti Rd

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